Phenyl(1H-1,2,3-triazol-4-yl)methanol Phenyl(1H-1,2,3-triazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1312782-59-4
VCID: VC16007159
InChI: InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12)
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

Phenyl(1H-1,2,3-triazol-4-yl)methanol

CAS No.: 1312782-59-4

Cat. No.: VC16007159

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(1H-1,2,3-triazol-4-yl)methanol - 1312782-59-4

Specification

CAS No. 1312782-59-4
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name phenyl(2H-triazol-4-yl)methanol
Standard InChI InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12)
Standard InChI Key ZSDFJVIDNNKXSM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=NNN=C2)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Phenyl(1H-1,2,3-triazol-4-yl)methanol features a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms. The triazole ring is substituted at the 1-position with a phenyl group (C6H5\text{C}_6\text{H}_5) and at the 4-position with a hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) group. The planar structure of the triazole ring contributes to its aromatic stability, while the substituents introduce steric and electronic effects that influence reactivity .

Table 1: Key Structural and Identification Data

PropertyValueSource
CAS Number103755-58-4
Molecular FormulaC9H9N3O\text{C}_9\text{H}_9\text{N}_3\text{O}
Molecular Weight175.19 g/mol
IUPAC Namephenyl(2H-triazol-4-yl)methanol

Synonymy and Regulatory Information

The compound is interchangeably referred to as (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and phenyl(2H-1,2,3-triazol-4-yl)methanol . Its HS code (2933990090) classifies it under heterocyclic compounds with nitrogen heteroatoms, subject to a 6.5% MFN tariff .

Synthesis and Manufacturing

Cycloaddition-Based Synthesis

A representative synthesis involves the reaction of (E)-2-nitro-3-phenylprop-2-en-1-ol with sodium azide in dimethyl sulfoxide (DMSO) at 80°C . This one-pot procedure proceeds via a [3+2] cycloaddition mechanism, yielding the target compound in 87% purity after column chromatography .

Reaction Scheme:

(E)-2-nitro-3-phenylprop-2-en-1-ol+NaN3DMSO, 80°CPhenyl(1H-1,2,3-triazol-4-yl)methanol+byproducts\text{(E)-2-nitro-3-phenylprop-2-en-1-ol} + \text{NaN}_3 \xrightarrow{\text{DMSO, 80°C}} \text{Phenyl(1H-1,2,3-triazol-4-yl)methanol} + \text{byproducts}

Optimization and Scalability

Key parameters influencing yield include:

  • Temperature: Maintaining 80°C ensures optimal reaction kinetics .

  • Solvent: Polar aprotic solvents like DMSO enhance azide nucleophilicity .

  • Workup: Ethyl acetate extraction followed by brine washing removes unreacted azides and inorganic salts .

Industrial-scale production (e.g., by Matrix Scientific and Ambeed) achieves ≥95% purity through recrystallization or chromatography .

Physical and Chemical Properties

Thermodynamic Properties

The compound exhibits a sharp melting point (114–116°C) , indicative of high crystallinity. Its elevated boiling point (379.9°C) suggests strong intermolecular hydrogen bonding between hydroxymethyl groups.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point114–116°C
Boiling Point379.9°C at 760 mmHg
Density1.3 g/cm³
Flash Point183.6°C
Vapor Pressure0.0 mmHg at 25°C

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3450 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (C=N stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals at δ 4.75 (d, J=5.1HzJ = 5.1 \, \text{Hz}, 2H, -CH₂OH) and δ 7.35–7.91 (m, 5H, aromatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 176 (M+1) .

Applications in Research and Industry

Pharmaceutical Intermediates

The triazole moiety is a privileged structure in drug discovery, appearing in antifungal agents (e.g., fluconazole) and kinase inhibitors. The hydroxymethyl group in this compound offers a site for further functionalization, enabling the synthesis of prodrugs or targeted therapeutics .

Materials Science

Triazole derivatives are employed as ligands in coordination polymers and metal-organic frameworks (MOFs). The phenyl group enhances thermal stability, making the compound suitable for high-temperature applications .

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